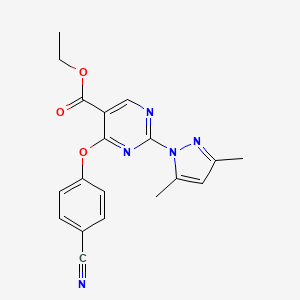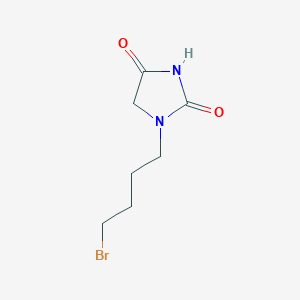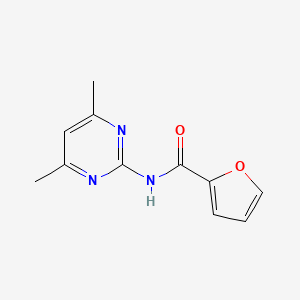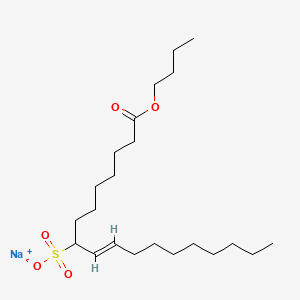
1H-Imidazo(1,2-a)(1,4)benzodiazepin-1-one, 2,4-dihydro-8-chloro-2-((4-(2-hydroxyethyl)-1-piperazinyl)methylene)-6-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazo(1,2-a)(1,4)benzodiazepin-1-one, 2,4-dihydro-8-chloro-2-((4-(2-hydroxyethyl)-1-piperazinyl)methylene)-6-phenyl- is a complex organic compound that belongs to the class of imidazo-benzodiazepines. These compounds are known for their diverse pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazo(1,2-a)(1,4)benzodiazepin-1-one, 2,4-dihydro-8-chloro-2-((4-(2-hydroxyethyl)-1-piperazinyl)methylene)-6-phenyl- typically involves multi-step organic reactions The process may start with the formation of the imidazo-benzodiazepine core through cyclization reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Solvent extraction, crystallization, and chromatography are common techniques used to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Imidazo(1,2-a)(1,4)benzodiazepin-1-one, 2,4-dihydro-8-chloro-2-((4-(2-hydroxyethyl)-1-piperazinyl)methylene)-6-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new analogs.
Substitution: Halogenation, alkylation, and acylation are common substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties.
Applications De Recherche Scientifique
1H-Imidazo(1,2-a)(1,4)benzodiazepin-1-one, 2,4-dihydro-8-chloro-2-((4-(2-hydroxyethyl)-1-piperazinyl)methylene)-6-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing new compounds with potential therapeutic effects.
Biology: Studied for its interaction with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential use in treating anxiety, epilepsy, and other neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves binding to specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By modulating the activity of these receptors, the compound can exert anxiolytic and sedative effects. The pathways involved may include the inhibition of neurotransmitter release and the enhancement of inhibitory synaptic transmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: Another benzodiazepine with anxiolytic properties.
Lorazepam: Known for its sedative effects.
Clonazepam: Used as an anticonvulsant.
Uniqueness
1H-Imidazo(1,2-a)(1,4)benzodiazepin-1-one, 2,4-dihydro-8-chloro-2-((4-(2-hydroxyethyl)-1-piperazinyl)methylene)-6-phenyl- stands out due to its unique structural features, such as the imidazo ring fused with the benzodiazepine core and the presence of multiple functional groups. These characteristics contribute to its diverse pharmacological profile and potential therapeutic applications.
Propriétés
Numéro CAS |
61197-53-3 |
|---|---|
Formule moléculaire |
C24H24ClN5O2 |
Poids moléculaire |
449.9 g/mol |
Nom IUPAC |
(2E)-8-chloro-2-[[4-(2-hydroxyethyl)piperazin-1-yl]methylidene]-6-phenyl-4H-imidazo[1,2-a][1,4]benzodiazepin-1-one |
InChI |
InChI=1S/C24H24ClN5O2/c25-18-6-7-21-19(14-18)23(17-4-2-1-3-5-17)26-15-22-27-20(24(32)30(21)22)16-29-10-8-28(9-11-29)12-13-31/h1-7,14,16,31H,8-13,15H2/b20-16+ |
Clé InChI |
DTMFRFJEHJKXLZ-CAPFRKAQSA-N |
SMILES isomérique |
C1CN(CCN1CCO)/C=C/2\C(=O)N3C(=N2)CN=C(C4=C3C=CC(=C4)Cl)C5=CC=CC=C5 |
SMILES canonique |
C1CN(CCN1CCO)C=C2C(=O)N3C(=N2)CN=C(C4=C3C=CC(=C4)Cl)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-(2-methylphenyl)acetamide](/img/structure/B14143892.png)

![4-(7-Tert-butyl-4-oxo-1,2,3,4,5,6,7,8-octahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 3,4,5-trimethoxybenzoate](/img/structure/B14143919.png)


![N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1-(phenylsulfonyl)piperidine-4-carboxamide](/img/structure/B14143926.png)
![2-Hydroxy-3-[(4-hydroxy-2-methoxy-6-propylbenzoyl)oxy]-4-methoxy-6-propylbenzoic acid](/img/structure/B14143940.png)





